molecular formula C29H31NO7 B1679497 Rocaglamide CAS No. 84573-16-0

Rocaglamide

Katalognummer B1679497
CAS-Nummer: 84573-16-0
Molekulargewicht: 505.6 g/mol
InChI-Schlüssel: DAPAQENNNINUPW-IDAMAFBJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rocaglamide is a representative of the flavaglines, a class of natural products. It was isolated from the Aglaia species and has been studied for its potential anti-tumor and antiviral properties .


Synthesis Analysis

This compound and its derivatives have unique structural features that have led to the development and optimization of several strategies for their total synthesis . The synthesis of rocaglate natural products has proven to be challenging, with only a few completed total syntheses reported .


Molecular Structure Analysis

This compound is a cyclopenta [b] benzofuran derivative . It is formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety .


Chemical Reactions Analysis

Flavaglines like this compound are formed by cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . The central role of cinnamic acid in the formation of the basic skeleton is highlighted, with rocagloic acid representing a biosynthetic precursor .


Physical And Chemical Properties Analysis

This compound is a cyclopenta [b] benzofuran derivative . It has different hydroxy, methoxy, and methylenedioxy groups of the aromatic rings .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Rocaglamide wurde als aktiver Wirkstoff in Aglaia-Pflanzen identifiziert und ist bekannt für seine Antitumoreigenschaften. Es wurde verwendet, um die Rolle von Prohibitin bei der Krebsbehandlung zu untersuchen und die Neuropathogenese des Enterovirus 71 zu behandeln .

Antivirale Eigenschaften

Neuere Studien haben das Potenzial von Rocaglamaten, einschließlich this compound, als Mittel gegen neu auftretende RNA-Viren wie SARS-CoV-2 hervorgehoben und ihre antiviralen Eigenschaften aufgezeigt .

Immunmodulatorische Effekte

This compound hat sich in der Immuntherapie als vielversprechend erwiesen. Es verstärkt die NK-zellbasierte Immuntherapie, indem es die Tumorinfiltration von NK-Zellen durch Auslösen des cGAS-STING-Signalwegs und die gezielte Autophagie fördert .

Transplantationsmedizin

Unter dem Namen Sirolimus werden Derivate von this compound verwendet, um Koronarstents zu beschichten und die Abstoßung von Organtransplantationen, insbesondere bei Nierentransplantationen, zu verhindern, indem die Aktivierung von T-Zellen und B-Zellen gehemmt wird .

Phytochemisches Interesse

Seit seiner Identifizierung als Antileukämiemittel aus Aglaia elliptifolia hat this compound aufgrund seiner vielfältigen biologischen Aktivitäten phytochemisches Interesse geweckt .

Rolle bei der T-Zell-Infiltration und -Differenzierung

This compound fördert die Infiltration und Differenzierung von T-Zellen in Tumoren, was für wirksame Immuntherapiebehandlungen entscheidend ist .

In Vivo

In vivo studies of rocaglamide have been conducted in order to investigate its potential effects on various diseases and conditions. These studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential effects on cancer, inflammation, and other diseases.

In Vitro

In vitro studies of rocaglamide have also been conducted in order to investigate its potential effects on various diseases and conditions. These studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential effects on cancer, inflammation, and other diseases.

Wirkmechanismus

Target of Action

Rocaglamide, a class of anti-cancer phytochemicals known as rocaglamides , primarily targets prohibitin 1 (PHB1) and prohibitin 2 (PHB2) . These proteins are necessary for the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis . This compound also inhibits the function of the translation initiation factor eIF4A .

Mode of Action

This compound’s anti-tumor activity is driven primarily via inhibition of protein synthesis in tumor cells . This inhibition is accomplished via the inhibition of PHB1 and PHB2 . The this compound derivative silvestrol has also been observed to act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis .

Biochemical Pathways

The inhibition of protein synthesis by this compound has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A . Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth . In addition to inhibiting its synthesis via the mechanism described above, this compound promotes degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway .

Pharmacokinetics

Pharmacokinetic analysis confirmed that this compound has 50% oral bioavailability . It shows potent antitumor effects when administered intraperitoneally or orally .

Result of Action

The primary molecular and cellular effects of this compound’s action are the inhibition of protein synthesis and the down-regulation of short-lived proteins responsible for regulation of the cell cycle . This leads to the degradation of Cdc25A, an oncogene that can become overexpressed in certain cancers, leading to unchecked cell growth .

Biologische Aktivität

Rocaglamide has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have anti-microbial, anti-fungal, and anti-viral properties. In addition, this compound has been shown to possess anti-angiogenic, anti-diabetic, and anti-allergic properties.
Biochemical and Physiological Effects
This compound has been shown to possess a number of biochemical and physiological effects. These effects include the inhibition of certain enzymes and receptors, as well as the modulation of the expression of certain genes. In addition, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

The use of rocaglamide in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is a natural product, and is therefore not likely to cause any adverse side effects. In addition, this compound is relatively inexpensive and easy to synthesize. However, one limitation is that the exact mechanism of action of this compound is not yet fully understood.

Zukünftige Richtungen

The potential applications of rocaglamide are vast, and there are a number of potential future directions for research. These include further investigations into the mechanism of action of this compound, as well as its potential effects on cancer, inflammation, and other diseases. In addition, further research is needed to investigate the potential use of this compound in the treatment of various diseases. Other potential future directions for research include investigations into the potential use of this compound in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Furthermore, research is needed to investigate the potential use of this compound in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Finally, further research is needed to investigate the potential use of this compound in the treatment of metabolic disorders, such as diabetes and obesity.

Safety and Hazards

Rocaglamide is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Eigenschaften

IUPAC Name

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO7/c1-30(2)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-3)14-12-18)28(33,26(23)31)25-21(36-5)15-20(35-4)16-22(25)37-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPAQENNNINUPW-IDAMAFBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004852
Record name Rocaglamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rocaglamide’s anti-tumor activity is driven primarily via inhibition of protein synthesis in tumor cells. Inhibition of protein synthesis is accomplished via inhibition of prohibitin 1 (PHB1) and prohibitin 2 (PHB2) - these proteins are necessary in the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis. The rocaglamide derivative silvestrol has also been observed to act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis. Inhibition of protein synthesis has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A. Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth. In addition to inhibiting its synthesis via the mechanism described above, rocaglamide promotes degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway. This pathway is normally activated in response to DNA damage and serves to reduce the expression of proteins responsible for cell cycle progression, thereby inhibiting proliferation of damaged (i.e. tumour) cells. Rocaglamide’s inhibition of protein synthesis also appears to prevent the actions of the transcription factor heat shock factor 1 (HSF1), leading to an increased expression of thioredoxin-interacting protein (TXNIP) which is negatively regulated by HSF1. TXNIP is a negative regulator of cell glucose uptake, and its increased expression blocks glucose uptake and consequently impairs the proliferation of malignant cells. Rocaglamide also appears to induce apoptosis in tumor cells via activation of the pro-apoptotic proteins p38 and JNK and inhibition of the anti-apoptotic Mcl-1 protein. Similarly, it has been studied as an adjuvant in TRAIL-resistant cancers due to its ability to inhibit the synthesis of c-FLIP and IAP/XIAP - these anti-apoptotic proteins can become elevated in certain cancers, preventing the induction of apoptosis and resulting in resistance to TRAIL-based therapies.
Record name Rocaglamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15495
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

84573-16-0
Record name (1R,2R,3S,3aR,8bS)-2,3,3a,8b-Tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84573-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rocaglamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15495
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rocaglamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rocaglamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROCAGLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRG4N852F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rocaglamide
Reactant of Route 2
Rocaglamide
Reactant of Route 3
Reactant of Route 3
Rocaglamide
Reactant of Route 4
Reactant of Route 4
Rocaglamide
Reactant of Route 5
Reactant of Route 5
Rocaglamide
Reactant of Route 6
Reactant of Route 6
Rocaglamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.